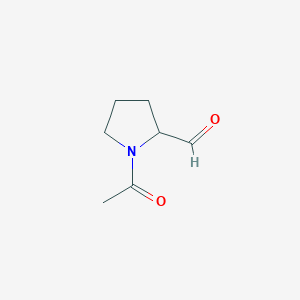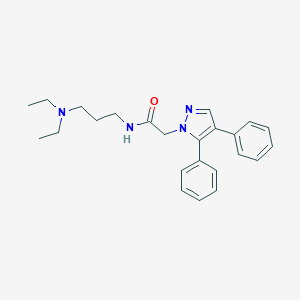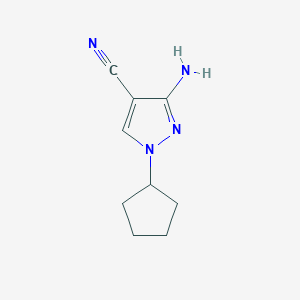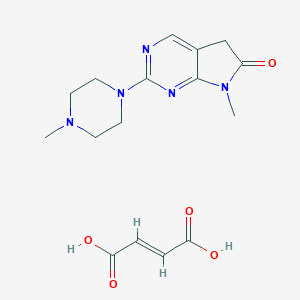
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) is not fully understood. However, it is believed to act through the modulation of ion channels and receptors, leading to changes in cellular signaling pathways. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical And Physiological Effects
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to modulate the activity of ion channels and receptors, leading to changes in cellular signaling pathways. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.
Advantages And Limitations For Lab Experiments
One advantage of using 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) in lab experiments is its reproducible synthesis method. This compound has also been extensively studied, and its potential applications in various fields of scientific research have been well documented. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Future Directions
There are several future directions for the study of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1). One potential direction is the development of this compound as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is the investigation of this compound as a modulator of ion channels and receptors. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound. Finally, the potential use of this compound as a fluorescent probe for the detection of DNA and RNA should be further explored.
Synthesis Methods
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) involves the reaction of 2,4,6-trichloropyrimidine with 2-amino-4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester in the presence of a base. The resulting compound is then reacted with (Z)-butenedioic acid to yield the final product. The synthesis of this compound has been reported in several research papers and is considered to be a reliable and reproducible method.
Scientific Research Applications
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In biochemistry, this compound has been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.
properties
CAS RN |
122113-45-5 |
|---|---|
Product Name |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) |
Molecular Formula |
C16H21N5O5 |
Molecular Weight |
363.37 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H17N5O.C4H4O4/c1-15-3-5-17(6-4-15)12-13-8-9-7-10(18)16(2)11(9)14-12;5-3(6)1-2-4(7)8/h8H,3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FCSMQHXKNDXBCC-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O |
synonyms |
but-2-enedioic acid, 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazab icyclo[4.3.0]nona-1,3,5-trien-8-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



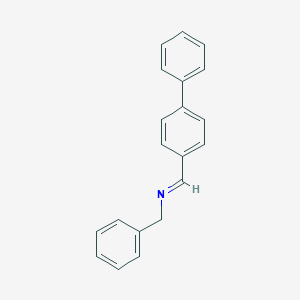
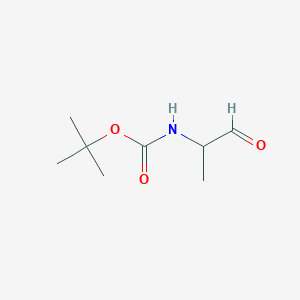
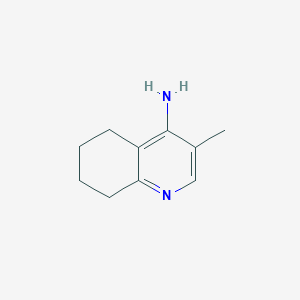
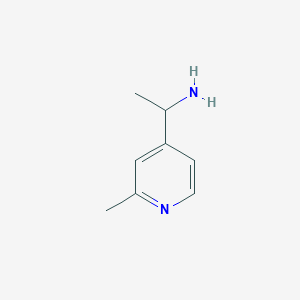
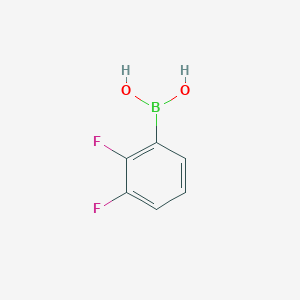
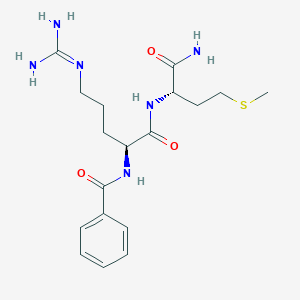
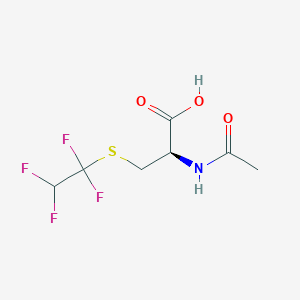
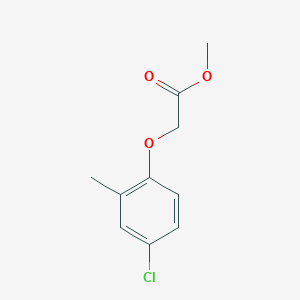

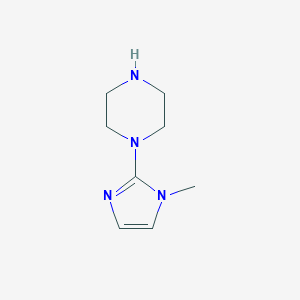
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
